6-(2-Chlorophenyl)pyrimidine-4-carboxylic acid
Overview
Description
“6-(2-Chlorophenyl)pyrimidine-4-carboxylic acid” is a chemical compound with the CAS Number: 1490622-21-3 . It has a molecular weight of 234.64 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H7ClN2O2/c12-8-4-2-1-3-7 (8)9-5-10 (11 (15)16)14-6-13-9/h1-6H, (H,15,16) .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 234.64 .
Scientific Research Applications
Microwave-assisted Synthesis
A two-minute microwave irradiation facilitated the synthesis of 2-aminothiophene-3-carboxylic acid derivatives, demonstrating an efficient method for producing thieno[2,3-d]pyrimidin-4-one and the corresponding 4-chloro derivative under microwave conditions (Hesse, Perspicace, & Kirsch, 2007). This highlights the utility of microwave-assisted synthesis in creating pyrimidine derivatives quickly and efficiently.
Nonlinear Optical Properties
Research on the nonlinear optical (NLO) properties of thiopyrimidine derivatives, including phenyl pyrimidine derivatives, shows promising applications in medicine and nonlinear optics fields. Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) analyses revealed the NLO character of these molecules, suggesting their potential for optoelectronic applications (Hussain et al., 2020).
Crystal Structure Analysis
Studies on the crystal structures of pyrimidine derivatives have revealed complex motifs and hydrogen bonding patterns, offering insights into their molecular interactions. This information is valuable for designing new compounds with desired physical and chemical properties (Balasubramani, Muthiah, & Lynch, 2007).
Synthesis and Biological Studies
Synthesis of novel thieno[2,3-d]pyrimidines from 2-aminothiophene-3-carboxylic acid esters and their biological activity evaluation demonstrated their potential as pharmacologically active compounds. The use of microwave irradiation techniques for synthesis and the structural elucidation based on spectral data highlight the methods for creating and analyzing these compounds (Al-Taisan, Al-Hazimi, & Al-Shihry, 2010).
Antimicrobial Activities
Several pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activities, showing significant inhibition of bacterial and fungal growth. These findings indicate the potential of pyrimidine derivatives as antimicrobial agents, contributing to the search for new therapeutic compounds (Akbari et al., 2008).
Properties
IUPAC Name |
6-(2-chlorophenyl)pyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2/c12-8-4-2-1-3-7(8)9-5-10(11(15)16)14-6-13-9/h1-6H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRACBRCGJYCHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC=N2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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